N-cyclooctyl-2-[(1-methyl-2-pyrazin-2-ylethyl)amino]acetamide
Overview
Description
N-cyclooctyl-2-[(1-methyl-2-pyrazin-2-ylethyl)amino]acetamide is a useful research compound. Its molecular formula is C17H28N4O and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.22631153 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity : One study discusses the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, showcasing the potential of pyrazole-acetamide derivatives in developing compounds with desirable biological activities (Chkirate et al., 2019).
Antimicrobial Applications : Another study focuses on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. This research highlights the versatility of the acetamide structure in generating compounds with promising antimicrobial properties (Darwish et al., 2014).
Thrombin Inhibitor Metabolism : Research into the in vitro metabolism of a thrombin inhibitor related to N-cyclooctyl-2-[(1-methyl-2-pyrazin-2-ylethyl)amino]acetamide demonstrates the compound's bioactivation and the quantitation of metabolically generated cyanide, providing insights into the metabolic pathways and potential therapeutic applications of such compounds (Lin et al., 2005).
Chemoselective Acetylation for Drug Synthesis : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, represents another application. This study employs immobilized lipase for the acetylation process, illustrating the use of acetamide derivatives in the synthesis of medically relevant compounds (Magadum & Yadav, 2018).
Opioid Kappa Agonists Development : A study on the development of potent opioid kappa agonists through the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including modifications to the acetamide structure, showcases the potential of acetamide derivatives in creating new pharmacological agents (Costello et al., 1991).
Properties
IUPAC Name |
N-cyclooctyl-2-(1-pyrazin-2-ylpropan-2-ylamino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-14(11-16-12-18-9-10-19-16)20-13-17(22)21-15-7-5-3-2-4-6-8-15/h9-10,12,14-15,20H,2-8,11,13H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQPKGXOIBXDFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NCC(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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